molecular formula C20H19NO3 B5816810 N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide

N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide

Cat. No. B5816810
M. Wt: 321.4 g/mol
InChI Key: JMCDZTIPHURBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide, also known as MNA-715, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of amides and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide is not fully understood, but it is believed to act by modulating the activity of ion channels and receptors in the nervous system. It has been found to be a potent blocker of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain and inflammation. N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and glucose metabolism.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has also been found to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its high potency and selectivity for TRPV1 and PPARγ. This makes it a useful tool for studying the role of these targets in various biological processes. However, one of the limitations of using N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide. One area of research is the development of more potent and selective TRPV1 and PPARγ modulators based on the structure of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide. Another area of research is the investigation of the potential use of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide in the treatment of other diseases such as cancer and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide and its potential side effects.

Synthesis Methods

The synthesis of N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide involves the reaction of 2-naphthol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-methoxybenzylamine to form N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential use as a therapeutic agent. It has been found to have a wide range of biological activities such as anti-inflammatory, analgesic, and neuroprotective effects. N-(2-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-23-19-9-5-4-8-17(19)13-21-20(22)14-24-18-11-10-15-6-2-3-7-16(15)12-18/h2-12H,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCDZTIPHURBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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